![molecular formula C22H22N4OS B2639425 4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether CAS No. 477845-72-0](/img/structure/B2639425.png)
4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether
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Overview
Description
The compound “4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under ultrasonic-assisted conditions . The process involves a Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of similar compounds involves a planar furopyridine ring with phenyl rings inclined from the furopyridine scaffold to a significant extent . There are also intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
- The compound has been investigated as a dual-target ligand with a 4-tert-butylphenoxy scaffold. Specifically, it acts as a histamine H3 receptor antagonist, which may have implications in treating conditions related to histamine dysregulation .
- Inhibition of MAO-B can be beneficial in neurodegenerative diseases such as Parkinson’s disease. By preventing dopamine degradation, it helps maintain dopamine levels in the brain, potentially slowing disease progression .
- OFETs are essential components in electronic devices like displays and sensors. The compound’s properties contribute to charge transport and device performance .
Histamine H3 Receptor Antagonists
Monoamine Oxidase B (MAO-B) Inhibitors
Organic Field-Effect Transistors (OFETs)
Material Science and Nanotechnology
Mechanism of Action
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-22(2,3)15-10-12-17(13-11-15)27-20-18-14-23-26(16-8-6-5-7-9-16)19(18)24-21(25-20)28-4/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICPXGDJBHGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether |
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